12-Dipalmitoyl-sn-glycero-3-PS sodium salt

Protein-membrane interactions Langmuir monolayer Cytochrome c

12-Dipalmitoyl-sn-glycero-3-PS sodium salt (CAS 145849-32-7), commonly referred to as DPPS, is a synthetic, anionic diacyl phospholipid. It features a phospho-L-serine headgroup and two saturated 16:0 palmitic acid chains at the sn-1 and sn-2 positions.

Molecular Formula C38H73NNaO10P
Molecular Weight 757.9 g/mol
CAS No. 145849-32-7
Cat. No. B597166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Dipalmitoyl-sn-glycero-3-PS sodium salt
CAS145849-32-7
Synonyms1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine; 1,2-DPPS
Molecular FormulaC38H73NNaO10P
Molecular Weight757.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+]
InChIInChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1
InChIKeyGTLXLANTBWYXGW-CEGNZRHUSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

12-Dipalmitoyl-sn-glycero-3-PS Sodium Salt (DPPS): A Saturated, Anionic Phospholipid for Biophysical and Pharmaceutical Research


12-Dipalmitoyl-sn-glycero-3-PS sodium salt (CAS 145849-32-7), commonly referred to as DPPS, is a synthetic, anionic diacyl phospholipid. It features a phospho-L-serine headgroup and two saturated 16:0 palmitic acid chains at the sn-1 and sn-2 positions . This defined molecular structure gives DPPS a net negative charge at physiological pH and a high gel-to-liquid crystalline phase transition temperature (Tm) of approximately 55°C [1]. These properties make it a key model lipid for constructing well-defined, negatively charged bilayer systems to investigate membrane biophysics, protein-lipid interactions, and the development of novel drug delivery vehicles .

Why Generic Phosphatidylserine Substitution Fails: The Critical Impact of Fatty Acyl Chain Saturation on DPPS Function


While phosphatidylserine (PS) as a lipid class is widely studied, its specific molecular species dictate its biophysical behavior. For applications requiring a well-defined, high-melting anionic bilayer, the fully saturated DPPS cannot be simply replaced by unsaturated or natural PS sources. For instance, vesicles made from DPPS exhibit a significantly lower threshold for calcium-induced aggregation (0.85 mM CaCl2) compared to those made from bovine brain PS (1.3 mM) [1]. This difference, driven by the saturated palmitoyl chains in DPPS versus the mixed acyl chains in brain PS, has direct implications for the design and performance of ion-sensitive drug delivery systems. The following quantitative evidence demonstrates the specific, measurable advantages that distinguish DPPS from its closest analogs.

Quantitative Differentiation of DPPS: A Head-to-Head Evidence Guide for Scientific Procurement


Superior Cytochrome c Adsorption: DPPS vs. Zwitterionic Phospholipids (DPPC/DPPE)

In Langmuir monolayer studies, the adsorption capacity for Cytochrome c (Cyt c) was ranked, demonstrating that the anionic DPPS monolayer bound significantly more protein than zwitterionic DPPC or DPPE monolayers [1]. The enhanced binding is attributed to the electrostatic attraction between the positively charged Cyt c and the negatively charged serine headgroup of DPPS [1].

Protein-membrane interactions Langmuir monolayer Cytochrome c

Enhanced Sensitivity to Divalent Cations: DPPS vs. Natural Brain Phosphatidylserine (brPS)

A comparative study on cation-induced aggregation revealed a stark difference in the sensitivity of fully saturated DPPS vesicles versus those made from natural bovine brain PS (brPS) [1]. The threshold CaCl2 concentration required to induce aggregation was found to be 0.85 mM for DPPS vesicles, significantly lower than the 1.3 mM required for brPS vesicles [1].

Vesicle aggregation Calcium Drug delivery

Higher Thermal Stability of Bilayers: DPPS vs. Dipalmitoylphosphatidylglycerol (DPPG)

The main gel-to-liquid crystalline phase transition temperature (Tm) for a DPPS bilayer is 51 °C, which is significantly higher than the 40 °C Tm reported for another common anionic phospholipid, dipalmitoylphosphatidylglycerol (DPPG) [1].

Phase transition Membrane biophysics Thermal stability

Unique Capability to Model Membrane Asymmetry and Early Apoptosis

Molecular dynamics (MD) simulations have specifically used DPPS to model an asymmetric lipid bilayer, a crucial feature of biological membranes where lipid composition differs between the inner and outer leaflets [1]. This asymmetry, and its loss, is a hallmark of the early stages of apoptosis [1]. The study modeled a bilayer with 48 DPPS and 96 DPPC in one leaflet, and 120 DPPC in the other, demonstrating how the localized negative charge of DPPS affects membrane properties like electrostatic potential and lipid order parameters [1].

Asymmetric bilayer Molecular dynamics Apoptosis

High-Value Application Scenarios for 12-Dipalmitoyl-sn-glycero-3-PS Sodium Salt (DPPS)


Quantitative Studies of Cationic Protein Binding to Anionic Membranes

As demonstrated by its superior adsorption of Cytochrome c compared to DPPC and DPPE [1], DPPS is the optimal choice for constructing model membrane platforms designed to quantitatively assess the binding affinity and kinetics of positively charged peptides and proteins. Its defined anionic surface maximizes signal-to-noise in techniques like surface plasmon resonance (SPR), quartz crystal microbalance with dissipation (QCM-D), and Langmuir-Blodgett trough experiments [1].

Engineering Calcium-Sensitive Liposomal Drug Delivery Systems

The quantifiably lower threshold for calcium-induced aggregation of DPPS vesicles (0.85 mM CaCl2) compared to brain PS (1.3 mM) [1] makes it the preferred anionic component for designing highly sensitive, triggerable liposomes. This property can be exploited to create formulations that are stable in circulation but release their therapeutic cargo in microenvironments with elevated calcium concentrations, such as at sites of bone remodeling or within certain tumors.

Constructing Thermally Stable, Asymmetric Model Biomembranes

For biophysical studies requiring well-defined gel-phase domains or rigid support, DPPS's high phase transition temperature (Tm = 51 °C) [1] offers a clear advantage over other anionic lipids like DPPG (Tm = 40 °C). Furthermore, its utility in molecular dynamics simulations for modeling biologically relevant asymmetric bilayers is well-established [2]. Researchers developing computational models or advanced in vitro assays of membrane asymmetry and its role in processes like apoptosis will find DPPS to be an indispensable and validated component.

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